

## charge carrier dynamics in C8-BTBT films

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An In-depth Technical Guide to Charge Carrier Dynamics in C8-BTBT Films

### **Abstract**

2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene (**C8-BTBT**) is a leading p-type organic semiconductor renowned for its exceptional charge carrier mobility and solution processability, making it a cornerstone material for next-generation flexible and printed electronics.[2][3][4] The performance of **C8-BTBT**-based devices is intrinsically linked to the dynamics of its charge carriers—holes—as they move through the thin film. These dynamics are governed by a complex interplay of factors including the material's molecular packing, film morphology, interfacial properties, and the presence of electronic trap states.[5][6][7] This technical guide provides a comprehensive overview of the fundamental principles of charge transport in **C8-BTBT** films, summarizes key quantitative performance metrics, and details the critical experimental protocols used for its characterization. It is intended for researchers and scientists engaged in the development of organic electronic materials and devices.

## Fundamentals of Charge Transport in C8-BTBT

Charge transport in **C8-BTBT** is dominated by the movement of holes through its conjugated core. The mechanism of this transport is not described by a single model but exists in a regime between classic band-like transport, seen in highly ordered single crystals, and hopping transport, which occurs between localized states in disordered regions.[5] Recent studies suggest a "transient localization" or "flickering polaron" model, where charge carriers are delocalized over several molecules (10-20) but are subject to constant changes in shape and extension due to thermal vibrations.[6][8]



The efficiency of charge transport is critically dependent on the supramolecular organization within the film. Strong  $\pi$ - $\pi$  interactions between the planar BTBT cores of adjacent molecules create pathways for efficient charge delocalization.[4] Consequently, the degree of crystallinity, the size of crystalline domains, and the orientation of the molecules relative to the direction of current flow are paramount in achieving high charge carrier mobility.[4][6]

## **Key Parameters of Charge Carrier Dynamics**

The performance of C8-BTBT as a semiconductor is quantified by several key parameters. Charge carrier mobility ( $\mu$ ) measures the velocity of charge carriers in response to an electric field. Trap density (Nt) quantifies the concentration of localized electronic states that can immobilize charge carriers, and contact resistance (Rc) represents the impedance to charge injection from the electrodes into the semiconductor.

## **Quantitative Data Summary**



Parameter	Reported Value	Film Preparation <i>l</i> Device Configuration	Reference
Hole Mobility (µ)	Up to 43 cm <sup>2</sup> /Vs	Optimized solution- processed devices	[2][3]
> 30 cm <sup>2</sup> /Vs (intrinsic)	Monolayer film on boron nitride	[9]	
23.5 cm²/Vs (max)	Marangoni effect- controlled growth	[4]	
6.31 cm <sup>2</sup> /Vs (avg)	Patterned liquid crystal films	[10]	
7.0 cm²/Vs	lodine-doped films	[10]	_
6.50 cm²/Vs	Solution-processed on UV-ozone treated SiO <sub>2</sub>	[7]	
Contact Resistance (Rc)	100 Ω·cm	Monolayer on boron nitride with Au contacts	[9]
8.8 kΩ·cm	FeCl <sub>3</sub> doping at contact interface (reduced from 200 kΩ·cm)	[10]	
Almost Ohmic	lodine solution treatment	[11]	_
Interfacial Trap Density (Nt)	~2.3 x 10 <sup>12</sup> eV <sup>-1</sup> cm <sup>-2</sup>	Pristine C8-BTBT-C8 film	[12]
~1.3 x 10 <sup>12</sup> eV <sup>-1</sup> cm <sup>-2</sup>	After iodine solution treatment	[12]	

# **Factors Influencing Charge Carrier Dynamics**

## Foundational & Exploratory

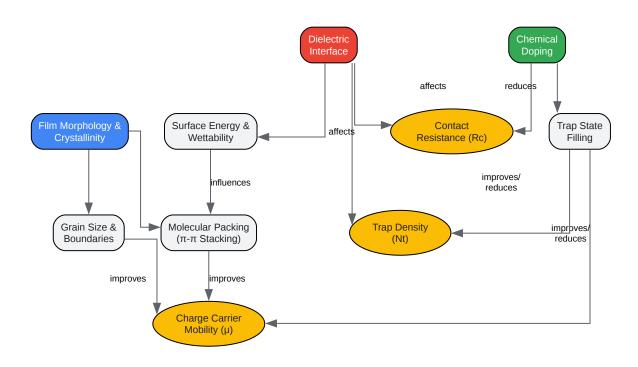




The charge transport properties of **C8-BTBT** films are not solely an intrinsic property of the molecule but are heavily influenced by the film's physical and chemical environment.

- Film Morphology and Crystallinity: The method of film deposition—such as spin-coating, dip-coating, or zone-casting—and subsequent treatments like solvent or thermal annealing, profoundly impact the film's crystalline structure.[7][13][14] Highly ordered, large-grain crystalline films with low defect density provide superior pathways for charge transport.[4]
- Dielectric Interface: The interface between the C8-BTBT film and the gate dielectric is a
  critical region where charge transport occurs. A high-quality interface with minimal trap states
  is essential for high mobility.[7] Surface treatments of the dielectric, such as with UV-ozone,
  can clean the surface and modify its energy to promote better molecular ordering during film
  deposition.[7]
- Chemical Doping: Intentionally introducing chemical dopants, such as iodine or iron(III) chloride (FeCl<sub>3</sub>), can significantly enhance device performance.[10][11] Doping can improve charge injection by reducing the contact resistance and increase mobility by filling electronic trap states at the grain boundaries or the dielectric interface, making them electronically inactive.[11][12]





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Diagram of factors influencing charge transport in C8-BTBT.

# **Experimental Protocols for Characterization**

A variety of techniques are employed to measure and understand the charge carrier dynamics in **C8-BTBT** films.

# Organic Field-Effect Transistor (OFET) Characterization



This is the most common method for evaluating the performance of **C8-BTBT**, yielding the field-effect mobility.

#### Methodology:

- Substrate Preparation: A heavily doped silicon (p++ Si) wafer, acting as the gate electrode, with a thermally grown silicon dioxide (SiO<sub>2</sub>) or other dielectric layer is cleaned using sonication in solvents like acetone and isopropanol.
- Surface Treatment (Optional): The dielectric surface may be treated, for example with UVozone, to improve the interface quality.[7]
- Semiconductor Deposition: A solution of **C8-BTBT** in a solvent like toluene is deposited onto the substrate via spin-coating or another solution-processing technique.[2] The film is often annealed to improve crystallinity.
- Electrode Deposition: Source and drain electrodes (e.g., Gold) are deposited on top of the C8-BTBT film through a shadow mask using thermal evaporation, completing the topcontact, bottom-gate device architecture.
- Electrical Measurement: The device is placed in a probe station. A source-measure unit is
  used to apply a gate voltage (Vg) and sweep the source-drain voltage (Vds), while
  measuring the source-drain current (Ids). This is repeated for various gate voltages to obtain
  the output and transfer characteristics.
- Parameter Extraction: The field-effect mobility (µ) is typically calculated from the slope of the √lds vs. Vg plot in the saturation regime.

Workflow for OFET fabrication and characterization.

## **Space-Charge-Limited Current (SCLC) Measurement**

SCLC is a technique used to determine the bulk charge carrier mobility in a material by analyzing the current-voltage (I-V) characteristics of a single-carrier device.[15]

Methodology:



- Device Fabrication: A diode-like structure is fabricated by sandwiching the C8-BTBT film between two electrodes. For measuring hole mobility, the electrodes must have work functions that allow for efficient hole injection and electron blocking.
- Measurement: A voltage is applied across the device, and the resulting current is measured.
- Analysis: At low voltages, the current is typically ohmic. As the voltage increases, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes limited by the buildup of space charge.[16][17] In this trap-free SCLC regime, the current density (J) is described by the Mott-Gurney law: J = (9/8)εοε<sub>Γ</sub>μ(V²/L³), where εοε<sub>Γ</sub> is the permittivity of the material, V is the applied voltage, and L is the film thickness.[15]
- Mobility Calculation: The mobility ( $\mu$ ) can be extracted by fitting the J vs. V² plot in the SCLC region.

Workflow for SCLC mobility measurement.

### **Time-Resolved Microwave Conductivity (TRMC)**

TRMC is a powerful contactless technique to probe the intrinsic mobility and charge carrier lifetime of semiconductor materials.[18][19]

#### Methodology:

- Sample Placement: The C8-BTBT film on a substrate is placed in a resonant microwave cavity.
- Photoexcitation: The sample is illuminated with a short, high-energy laser pulse (pump),
   which generates mobile charge carriers (electrons and holes) within the C8-BTBT film.[18]
- Microwave Probe: The change in the microwave power reflected or transmitted by the cavity
  is monitored over time (probe). The mobile charge carriers absorb microwave energy,
  causing a transient change in the cavity's conductivity.[19]
- Signal Detection: A fast detector measures this change in microwave power (ΔP) as a function of time after the laser pulse. The signal is proportional to the product of the number of photogenerated carriers (N) and their mobility (μ).

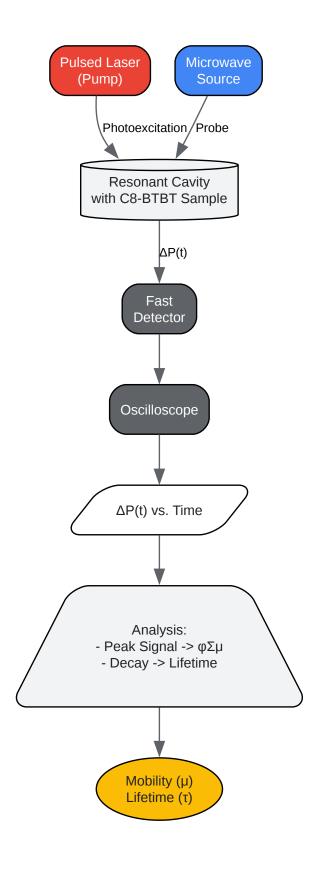






• Data Analysis: The peak of the TRMC signal is proportional to the product of the charge carrier generation yield and the sum of electron and hole mobilities ( $\phi\Sigma\mu$ ). By quantifying the number of absorbed photons, one can determine the intrinsic charge carrier mobility. The decay of the signal over time provides information about the charge carrier recombination dynamics and lifetime.[19]





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Schematic workflow of a TRMC experiment.



### Conclusion

The charge carrier dynamics in **C8-BTBT** films are a key determinant of its high performance in electronic devices. Achieving optimal hole mobility requires careful control over the film's morphology, crystallinity, and interfacial properties. Solution-processing techniques, combined with post-deposition treatments and strategic chemical doping, provide a versatile toolkit for tuning these characteristics. A thorough understanding and application of characterization methods such as OFET, SCLC, and TRMC measurements are essential for rational material design and the continued advancement of **C8-BTBT**-based organic electronics.

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